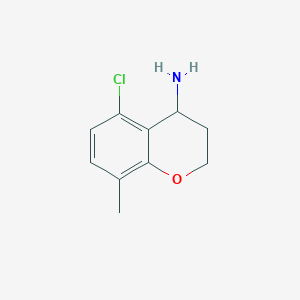

5-Chloro-8-methylchroman-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H12ClNO |

|---|---|

Molekulargewicht |

197.66 g/mol |

IUPAC-Name |

5-chloro-8-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12ClNO/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-3,8H,4-5,12H2,1H3 |

InChI-Schlüssel |

NUBNBRCQJMDNIV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=C(C=C1)Cl)C(CCO2)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Chloro 8 Methylchroman 4 Amine and Substituted Chroman 4 Amine Analogs

Precursor Synthesis: Advanced Approaches to 5-Chloro-8-methylchroman-4-one

The cornerstone of synthesizing 5-Chloro-8-methylchroman-4-amine lies in the efficient construction of its precursor, 5-Chloro-8-methylchroman-4-one. Modern synthetic strategies have focused on improving yield, selectivity, and reaction conditions for forming this key intermediate.

Base-Mediated Aldol (B89426) Condensation and Intramolecular Oxa-Michael Ring Closure

A foundational approach to constructing the chromanone core involves a base-mediated aldol condensation followed by an intramolecular oxa-Michael ring closure. nih.govpressbooks.publibretexts.orgmasterorganicchemistry.com This sequence typically starts with a substituted 2'-hydroxyacetophenone (B8834) which reacts with an appropriate aldehyde.

The process is initiated by a base that deprotonates the α-carbon of the acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde in an aldol addition reaction. masterorganicchemistry.com The subsequent intermediate can then undergo an intramolecular oxa-Michael addition, where the hydroxyl group of the phenol (B47542) attacks the α,β-unsaturated system, leading to the cyclization and formation of the chromanone ring. nih.gov The choice of base and reaction conditions is crucial to favor the desired intramolecular cyclization over potential intermolecular side reactions. libretexts.org Five- and six-membered rings are generally preferred in these cyclizations due to their inherent thermodynamic stability. pressbooks.publibretexts.org

Microwave-Assisted Synthetic Protocols in Chromanone Formation

To enhance reaction rates and often improve yields, microwave-assisted organic synthesis has been widely adopted for the formation of chromanones. ijcce.ac.irresearchgate.netnih.govijmrset.comvnu.edu.vn This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significant acceleration of chemical transformations compared to conventional heating methods. nih.gov

In the context of chromanone synthesis, microwave irradiation has been successfully applied to the condensation reactions of phenols with various reagents. ijcce.ac.ir For instance, the synthesis of substituted chroman-4-ones can be efficiently achieved by reacting a 2'-hydroxyacetophenone with an aldehyde in the presence of a base like diisopropylamine (B44863) (DIPA) in a solvent such as ethanol (B145695) under microwave irradiation. acs.org This method often results in shorter reaction times and cleaner reaction profiles. nih.govvnu.edu.vn

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2'-hydroxyacetophenone derivative | Aldehyde | DIPA, EtOH, Microwave | Substituted Chroman-4-one | acs.org |

| Dicarboxylic acid | Polyphosphoric acid | Microwave irradiation | Tricyclic chromanone | ijcce.ac.ir |

Strategic Functionalization of Chromanone Intermediates

Further diversification of the chromanone scaffold can be achieved through strategic functionalization of the chromanone intermediates. rhhz.netrsc.org This allows for the introduction of various substituents at different positions of the chromone (B188151) ring, which is a related structure to chromanone. The keto group in the chromone structure can act as a directing group for selective functionalization at the C-5 position. rsc.org

For instance, direct C-H bond activation has emerged as a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds. rsc.org Transition metal-catalyzed reactions, such as rhodium(III)-catalyzed C-5 olefination, enable the direct coupling of chromones with olefins. rsc.org Additionally, metal-free methods have been developed for functionalization at the C-3 position, for example, through base-catalyzed iodination. rsc.org These functionalization strategies provide access to a wide array of chromanone analogs with diverse substitution patterns.

Transformation to the Amine: Reductive Amination Strategies for Chroman-4-amines

The conversion of the chroman-4-one precursor to the target 5-Chloro-8-methylchroman-4-amine is typically accomplished through reductive amination. liv.ac.ukyoutube.comlibretexts.orgyoutube.com This process involves the reaction of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comlibretexts.org

This transformation is a cornerstone of amine synthesis, offering a versatile route to primary, secondary, and tertiary amines depending on the amine source used. libretexts.orgyoutube.com

Catalytic Hydrogenation Methods for Imine Reduction

Catalytic hydrogenation is a widely used and environmentally benign method for the reduction of imines to amines. researchgate.net This technique involves the use of a metal catalyst, often a precious metal like palladium (Pd) or ruthenium (Ru) supported on a solid matrix such as carbon (C), in the presence of hydrogen gas. researchgate.netnih.gov

The imine, formed in situ from the chroman-4-one and an amine, is adsorbed onto the catalyst surface where it reacts with hydrogen to yield the saturated amine. This method is highly efficient and often proceeds with high chemoselectivity. researchgate.net Supported metal catalysts are preferred due to their ease of separation from the reaction mixture and potential for recycling. researchgate.net

| Catalyst | Reducing Agent | Substrate | Product | Reference |

| Pd/C | H₂ | Imine | Amine | organic-chemistry.org |

| Ru/g-C₃N₄ | H₂ | Aromatic diamine | Alicyclic diamine | nih.gov |

Hydride-Based Reducing Agents in Amine Synthesis

A common alternative to catalytic hydrogenation is the use of hydride-based reducing agents. saskoer.catcichemicals.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbon of the imine intermediate.

Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently employed for this purpose. saskoer.catcichemicals.com Sodium cyanoborohydride is particularly useful for one-pot reductive aminations because it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting ketone. youtube.comtcichemicals.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, which readily reduce amides and other carbonyl compounds to amines. saskoer.cabyjus.comharvard.edu The choice of hydride reagent depends on the specific substrate and the desired reaction conditions. saskoer.ca

| Reducing Agent | Solvent | Substrate | Product | Reference |

| Sodium Borohydride (NaBH₄) | Methanol | Ketone/Aldehyde + Amine | Amine | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Ketone/Aldehyde + Amine | Amine | youtube.comtcichemicals.com |

| Lithium Aluminum Hydride (LiAlH₄) | THF/Ether | Amide/Imine | Amine | saskoer.cabyjus.comharvard.edu |

Stereoselective Synthesis of Chroman-4-amine (B2768764) Scaffolds

The development of stereoselective methods for the synthesis of chroman-4-amines is of significant interest due to the prevalence of this chiral scaffold in biologically active molecules. Researchers have devised several strategies to control the stereochemistry at the C4 position and other potential stereocenters within the chroman ring system.

A notable approach involves the enantioselective reduction of precursor chroman-4-ones. One such method utilizes a Corey-Bakshi-Shibata (CBS) reduction to produce chiral (S)-chroman-4-ols with high enantioselectivity. lookchem.com This process starts from variously substituted chroman-4-ones. The resulting (S)-chroman-4-ol undergoes an inversion of stereochemistry at the C4 position through a mesylation step followed by reaction with an azide (B81097) source, such as tetra-N-butylammonium azide, to yield the (R)-azide. lookchem.com Subsequent reduction of the azide, for instance under Staudinger conditions, furnishes the desired (R)-chroman-4-amine. lookchem.com A key advantage of this route is the ability to purify the final amine product without chromatography by forming diastereomeric salts with chiral acids like (R)-mandelic acid or D-tartaric acid, which enhances the enantiomeric excess (ee) and provides good yields. lookchem.com This method has proven effective for both 2-unsubstituted and 2,2-disubstituted chromans with a range of aryl substituents. lookchem.com

The table below summarizes the results for the synthesis of various (R)-chroman-4-amine salts from their corresponding chroman-4-ones, highlighting the yields and high enantiomeric excess achieved. lookchem.com

| Starting Chroman-4-one | Final (R)-Chroman-4-amine Salt | Overall Yield (%) | Final ee (%) |

|---|---|---|---|

| 6-Chloro-chroman-4-one | (R)-6-Chloro-chroman-4-amine (R)-mandelate | 58 | >99 |

| 6-Fluoro-chroman-4-one | (R)-6-Fluoro-chroman-4-amine (R)-mandelate | 61 | >99 |

| 2,2,6-Trimethyl-chroman-4-one | (R)-2,2,6-Trimethyl-chroman-4-amine D-tartrate | 65 | 99 |

| 6-Bromo-2,2-dimethyl-chroman-4-one | (R)-6-Bromo-2,2-dimethyl-chroman-4-amine D-tartrate | 63 | 99 |

| 6-Chloro-2,2-dimethyl-chroman-4-one | (R)-6-Chloro-2,2-dimethyl-chroman-4-amine D-tartrate | 70 | 99 |

| 6-Fluoro-2,2-dimethyl-chroman-4-one | (R)-6-Fluoro-2,2-dimethyl-chroman-4-amine D-tartrate | 68 | 99 |

Another powerful stereoselective method is the one-pot, highly diastereoselective synthesis of multisubstituted chroman derivatives via a sequence of iminium formation, a Morita-Baylis-Hillman reaction, and an oxa-Michael reaction. oup.com This approach creates chroman derivatives with three contiguous stereogenic centers with excellent diastereoselectivity. oup.com The reaction of imines derived from salicylaldehyde (B1680747) derivatives with olefin moieties is an effective strategy for producing the target structures. oup.com

Furthermore, catalytic asymmetric (4+2) cyclizations represent a modern approach to constructing chiral chroman scaffolds. rsc.org For instance, the reaction between ortho-hydroxyphenyl-substituted para-quinone methides and 3-vinylindoles, catalyzed by a chiral phosphoric acid, yields chiral chroman derivatives with good to high yields and enantioselectivities. rsc.org

Alternative Synthetic Routes for Chroman-4-amine Derivatives

Alternative synthetic strategies for chroman-4-amine derivatives often begin with the construction of a chroman-4-one core, which is subsequently converted to the desired amine. A variety of methods exist for synthesizing these crucial chroman-4-one intermediates. researchgate.netresearchgate.net

One innovative, metal-free approach involves a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates. mdpi.com This reaction is initiated by an alkoxycarbonyl radical, generated from the decarboxylation of oxalates using an initiator like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.com The radical then triggers a cascade cyclization of the 2-(allyloxy)arylaldehyde to form ester-containing chroman-4-ones. This method is notable for its use of readily available starting materials and its tolerance of a wide range of functional groups on the aromatic ring of the aldehyde. mdpi.com The resulting 3-substituted chroman-4-ones can then be further elaborated to the corresponding chroman-4-amines.

The table below illustrates the scope of this radical annulation reaction with various substituted 2-(allyloxy)arylaldehydes. mdpi.com

| Substituent on Aryl Ring | Product | Yield (%) |

|---|---|---|

| 6-Methyl | methyl 2-(6-methyl-4-oxochroman-3-yl)acetate | 68 |

| 7-Methoxy | methyl 2-(7-methoxy-4-oxochroman-3-yl)acetate | 71 |

| 7-Bromo | methyl 2-(7-bromo-4-oxochroman-3-yl)acetate | 65 |

| 6,8-Dichloro | methyl 2-(6,8-dichloro-4-oxochroman-3-yl)acetate | 75 |

Other established routes to chroman-4-ones include the intramolecular Friedel-Crafts cyclization of O-allyl and homoallyl phenols and the intermolecular conjugate addition of phenols to unsaturated carbonyl compounds. nih.gov Microwave-assisted synthesis has also been employed for the efficient base-mediated aldol condensation of 2'-hydroxyacetophenones with aldehydes to produce a diverse array of substituted chroman-4-ones. acs.org Once the chroman-4-one scaffold is in hand, it can be converted to the chroman-4-amine through methods such as reductive amination or the multi-step reduction, mesylation, azide substitution, and final reduction sequence described previously. lookchem.com

Advanced Spectroscopic and Analytical Characterization of Chroman 4 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of chroman-4-amine (B2768764) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 5-Chloro-8-methylchroman-4-amine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the chroman ring, the amine proton, and the methyl group protons. For instance, in the related compound 5-chloro-2-methylaniline (B43014), characteristic shifts are observed for the aromatic protons and the methyl group. chemicalbook.com The protons on the chroman moiety would exhibit characteristic shifts and coupling patterns. The benzylic proton at C4, being adjacent to the amine group and the chiral center, would likely appear as a multiplet. The diastereotopic protons at C3 and the protons at C2 would also show complex splitting patterns due to their coupling with each other.

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of 5-Chloro-8-methylchroman-4-amine would display unique signals for each carbon atom, including the aromatic carbons, the carbons of the chroman ring, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing chloro group and the electron-donating methyl and ether groups. The carbon bearing the chlorine atom (C5) and the carbon with the methyl group (C8) would show characteristic shifts.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for a Substituted Chroman Ring

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H4 | ~4.0 - 4.5 | Multiplet |

| H3 | ~1.8 - 2.2 | Multiplet |

| H2 | ~4.1 - 4.6 | Multiplet |

| Aromatic CH | ~6.5 - 7.5 | Multiplets |

| NH₂ | Variable | Broad Singlet |

| CH₃ | ~2.0 - 2.5 | Singlet |

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for a Substituted Chroman Ring

| Carbon | Expected Chemical Shift (ppm) |

| C4 | ~45 - 55 |

| C3 | ~25 - 35 |

| C2 | ~60 - 70 |

| C4a | ~115 - 125 |

| C5 | ~120 - 130 |

| C6 | ~110 - 120 |

| C7 | ~125 - 135 |

| C8 | ~115 - 125 |

| C8a | ~145 - 155 |

| CH₃ | ~15 - 25 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 5-Chloro-8-methylchroman-4-amine would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent features in the IR spectrum would be the N-H stretching vibrations of the primary amine group, which typically appear as two bands in the region of 3200-3500 cm⁻¹. wpmucdn.com The presence of an aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the chroman ether linkage would give rise to a strong absorption band, typically in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The C-Cl stretching vibration is usually observed in the fingerprint region, between 800 and 600 cm⁻¹. The presence of a methyl group can be identified by its characteristic C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The IR spectrum of the related 5-chloro-2-methylaniline shows characteristic bands for the N-H, aromatic C-H, and C-Cl functional groups. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Vibration Type | Expected Frequency (cm⁻¹) |

| Primary Amine | N-H | Stretch | 3200 - 3500 (two bands) |

| Aromatic | C-H | Stretch | > 3000 |

| Aromatic | C=C | Stretch | 1450 - 1600 |

| Ether | C-O-C | Asymmetric Stretch | 1200 - 1260 |

| Alkane (Chroman ring) | C-H | Stretch | 2850 - 2960 |

| Chloroalkane | C-Cl | Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For 5-Chloro-8-methylchroman-4-amine (C₁₀H₁₂ClNO), HRMS would be used to confirm its molecular weight and elemental composition. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an intensity ratio of approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule. The use of LC-MS has been reported for the structural confirmation of complex chromene derivatives, highlighting the utility of mass spectrometry in this class of compounds. mdpi.com

Solid-State Characterization: X-ray Crystallography of Chroman-4-amine Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of a chroman-4-amine derivative can be grown, this technique can provide precise bond lengths, bond angles, and the absolute configuration of chiral centers. For 5-Chloro-8-methylchroman-4-amine, X-ray crystallography would definitively confirm the connectivity and stereochemistry of the molecule. It would reveal the conformation of the dihydropyran ring and the relative orientation of the substituents on the aromatic ring. Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions such as hydrogen bonding involving the amine group and halogen bonding involving the chlorine atom. A crystallographic study of the related compound 5-Chloro-8-hydroxy-6-methyl-1,4-naphthoquinone revealed a planar molecular structure and detailed information about intramolecular hydrogen bonds and intermolecular contacts that stabilize the crystal packing. nih.govresearchgate.net This demonstrates the level of detailed structural information that can be obtained for similar chlorinated and methylated bicyclic systems.

Interactive Data Table: Example Crystallographic Data for a Related Naphthoquinone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7546 |

| b (Å) | 10.3104 |

| c (Å) | 16.8370 |

| β (°) | 100.285 |

| Volume (ų) | 1836.9 |

| Z | 8 |

Data for 5-Chloro-8-hydroxy-6-methyl-1,4-naphthoquinone researchgate.net

Computational Chemistry and Molecular Modeling in the Study of 5 Chloro 8 Methylchroman 4 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 5-Chloro-8-methylchroman-4-amine, to the active site of a target protein. This allows for the elucidation of the binding mechanism and the energetic favorability of the interaction.

Molecular docking simulations can estimate the binding affinity between 5-Chloro-8-methylchroman-4-amine and a potential protein target. This is typically expressed as a docking score or a predicted binding free energy (in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. youtube.com The simulations explore a multitude of possible binding poses of the ligand within the protein's binding pocket, ultimately identifying the most energetically stable conformation. researchgate.net

For instance, in a hypothetical docking study of 5-Chloro-8-methylchroman-4-amine against a kinase target, the software would generate a series of possible binding modes. The final predicted mode would be the one with the lowest binding energy, suggesting the most likely orientation of the compound when it interacts with the kinase. Studies on similar chromone (B188151) derivatives have shown that these compounds can effectively bind to the active sites of enzymes like cyclooxygenase-2 (COX-2). researchgate.netneliti.com

Table 1: Hypothetical Docking Scores of 5-Chloro-8-methylchroman-4-amine and Related Compounds Against a Kinase Target

| Compound | Predicted Binding Affinity (kcal/mol) |

| 5-Chloro-8-methylchroman-4-amine | -8.5 |

| 8-methylchroman-4-amine | -7.8 |

| 5-Chlorochroman-4-amine | -8.1 |

| Chroman-4-amine (B2768764) | -7.2 |

This table presents hypothetical data for illustrative purposes.

A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand and the protein. nih.gov These non-covalent interactions are the driving forces for ligand binding and stabilization within the active site. For 5-Chloro-8-methylchroman-4-amine, several key interactions would be anticipated:

Hydrogen Bonds: The primary amine group (-NH2) of the compound is a potent hydrogen bond donor, while the oxygen atom in the chroman ring can act as a hydrogen bond acceptor. youtube.com These groups can form hydrogen bonds with appropriate amino acid residues in the protein's active site, such as aspartic acid, glutamic acid, serine, and threonine. youtube.com

Hydrophobic Interactions: The methyl group and the aromatic part of the chroman ring system contribute to the molecule's hydrophobicity. nih.gov These regions can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine in the binding pocket. nih.gov

Pi-Pi Stacking: The benzene (B151609) ring of the chroman core can participate in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov These interactions, arising from the alignment of the aromatic rings, further contribute to the stability of the ligand-protein complex. nih.gov

By analyzing the predicted binding mode, molecular docking can pinpoint the specific amino acid residues that are critical for the interaction with 5-Chloro-8-methylchroman-4-amine. researchgate.net For example, a simulation might reveal that the amine group consistently forms a hydrogen bond with the carboxylate side chain of an aspartic acid residue, while the chloro- and methyl-substituted benzene ring is nestled in a hydrophobic pocket formed by several nonpolar residues. This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective analogs. Studies on other chromene derivatives have highlighted the importance of specific residues like Phe131 in determining binding selectivity. mdpi.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. rsc.org It is a powerful tool for understanding the intrinsic properties of a molecule like 5-Chloro-8-methylchroman-4-amine, including its geometry, vibrational frequencies, and electronic properties.

DFT calculations can be employed to determine the most stable three-dimensional structure of 5-Chloro-8-methylchroman-4-amine, a process known as geometry optimization. This provides accurate bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

Following geometry optimization, a vibrational analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. otago.ac.nz For 5-Chloro-8-methylchroman-4-amine, characteristic vibrational frequencies would be expected for the N-H stretching of the amine group, C-H stretching of the methyl group and aromatic ring, C-O-C stretching of the chroman ether linkage, and the C-Cl stretching vibration. nih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 5-Chloro-8-methylchroman-4-amine (Hypothetical DFT Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amine (-NH2) | N-H Stretch | 3400 - 3500 |

| Methyl (-CH3) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Chroman Ether | C-O-C Stretch | 1050 - 1250 |

| Chloro (-Cl) | C-Cl Stretch | 600 - 800 |

This table presents hypothetical data based on typical ranges for these functional groups.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of a molecule's reactivity and intermolecular interaction behavior. rsc.org It is a plot of the electrostatic potential mapped onto the electron density surface of the molecule. youtube.com The MEP surface provides a visual representation of the charge distribution, with different colors indicating regions of varying electrostatic potential.

For 5-Chloro-8-methylchroman-4-amine, the MEP would likely show a region of negative potential (typically colored red) around the electronegative oxygen and chlorine atoms, as well as the nitrogen of the amine group, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amine group, highlighting their potential to act as hydrogen bond donors. nih.gov This analysis helps in understanding how the molecule will interact with its biological target on an electrostatic basis. ias.ac.in

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

There is currently no publicly available research that has applied the Quantum Theory of Atoms in Molecules (QTAIM) to 5-Chloro-8-methylchroman-4-amine. Such an analysis would provide profound insights into the nature of the chemical bonds within the molecule. By examining the topological properties of the electron density, QTAIM can characterize intramolecular interactions, such as hydrogen bonds and other non-covalent interactions, which are crucial for understanding the molecule's conformation and how it might interact with biological targets. Without this analysis, a deep understanding of the electronic structure and bonding characteristics of 5-Chloro-8-methylchroman-4-amine remains speculative.

Homology Modeling for Target Protein Structure Prediction

Information regarding the use of homology modeling to predict the protein targets of 5-Chloro-8-methylchroman-4-amine is not found in the scientific literature. Homology modeling is a powerful computational technique used to generate a three-dimensional model of a target protein when its experimental structure is unavailable. This is achieved by using the known structure of a homologous protein as a template. For a compound like 5-Chloro-8-methylchroman-4-amine, identifying and modeling its potential protein targets would be a critical step in elucidating its mechanism of action and predicting its therapeutic potential or possible off-target effects. The absence of such studies means that the specific proteins with which this compound may interact are yet to be computationally modeled and publicly reported.

In Silico Prediction of Activity Spectra (PASS)

A Prediction of Activity Spectra for Substances (PASS) analysis for 5-Chloro-8-methylchroman-4-amine has not been documented in published research. The PASS tool is a valuable in-silico resource that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. A PASS analysis would generate a list of potential biological activities, from therapeutic effects to toxicities, with corresponding probabilities. This information is instrumental in the early stages of drug discovery for prioritizing compounds and guiding further experimental testing. Without a PASS analysis, the likely biological activity spectrum of 5-Chloro-8-methylchroman-4-amine remains computationally uncharacterized.

Structure Activity Relationship Sar Investigations of 5 Chloro 8 Methylchroman 4 Amine and Substituted Analogs

Impact of Substitution Patterns on Biological Efficacy: General Chroman-4-one/amine Trends

The biological activity of chroman-4-one and chroman-4-amine (B2768764) derivatives is highly dependent on the nature and position of substituents on the scaffold. nih.gov Research has shown that even minor changes to the substitution pattern can significantly alter the compound's potency and selectivity. acs.org

For instance, in studies on chroman-4-one derivatives as SIRT2 inhibitors, substitutions at the C-2, C-6, and C-8 positions were found to be crucial for activity. nih.gov Generally, larger, electron-withdrawing substituents at the C-6 and C-8 positions enhance inhibitory potency. acs.orgnih.gov This suggests that both the size and electronic properties of the substituents are important for achieving significant biological effects. acs.org Conversely, unsubstituted 2-alkylchroman-4-ones often show a complete loss of activity, highlighting the necessity of substituents on the aromatic ring for inhibition. acs.org

In the context of chroman-4-amines, which have emerged as powerful medicinally active structures against neurodegenerative diseases, the substitution pattern dictates their inhibitory activity against enzymes like monoamine oxidase (MAO). researchgate.net The development of multi-target-directed ligands, for example, those with affinity for both serotonin (B10506) receptors (like 5-HT1A) and the serotonin transporter (SERT), often involves the strategic placement of substituents on the chroman ring to achieve the desired dual activity. doi.orgnih.gov The nature of these substituents can critically influence binding affinity and functional activity as agonists or antagonists. nih.gov

Table 1: General SAR Trends of Substituted Chroman-4-ones as SIRT2 Inhibitors This table is generated based on findings from studies on various substituted chroman-4-ones and illustrates general trends.

| Position of Substitution | Nature of Substituent | Impact on SIRT2 Inhibitory Activity | Reference |

|---|---|---|---|

| C-6 and C-8 | Large, electron-withdrawing (e.g., Br, Cl) | Favorable; enhances activity | acs.orgnih.gov |

| C-6 and C-8 | Alkyl (e.g., Methyl) | Slight decrease compared to halogens, but better than unsubstituted | acs.org |

| C-6 | Electron-donating (e.g., Methoxy) | Decreased inhibitory activity | acs.org |

| C-7 | Electron-withdrawing (e.g., Fluoro) | Weak inhibitory activity | acs.org |

| Aromatic Ring | Unsubstituted | Loss of inhibitory activity | acs.org |

Role of Chlorine Substitution at the C-5 Position

The introduction of a chlorine atom at the C-5 position of the chroman ring introduces specific electronic and steric properties that can significantly modulate biological activity. Halogen substituents are known to influence a molecule's ability to form halogen bonds, which can be a critical interaction in ligand-receptor binding. mdpi.com

In a broader context of chromanol derivatives, chlorine substitution has been shown to have a dual effect: an electron-withdrawing inductive effect and an electron-donating resonance effect. nih.gov The position of the chlorine atom relative to other functional groups is critical. For example, a chlorine atom positioned meta to a hydroxyl group on a 6-chromanol ring decreased its radical scavenging activity due to the inductive effect. nih.gov Conversely, when placed ortho to the hydroxyl group, the activity was retained because the resonance effect stabilized the intermediate radical. nih.gov

While direct studies on 5-chloro-8-methylchroman-4-amine are limited, SAR studies on related structures provide valuable insights. For example, in a series of 3-iodochromone derivatives investigated for fungicidal activity, the 6,8-dichloro analog was found to be the most potent, indicating that di-halogen substitution can be highly beneficial for activity. frontiersin.org The presence of a chlorine atom at C-5 in the chroman-4-amine structure would be expected to influence the electron density of the aromatic ring and the conformation of the adjacent pyran ring, thereby affecting its interaction with biological targets.

Influence of Methyl Substitution at the C-8 Position

The methyl group, though simple, can play a crucial role in the biological activity of a molecule by influencing its conformation, hydrophobicity, and steric interactions within a binding pocket. diva-portal.org In some enzyme inhibitors, the substitution of a hydrogen atom with a methyl group has led to a dramatic increase in potency, sometimes by over 200-fold. diva-portal.org This "methyl effect" is often attributed to the methyl group inducing a torsional twist in the molecule, forcing it into a conformation that is more favorable for binding. diva-portal.org

In the context of chroman derivatives, substitution at the C-8 position is a key determinant of activity. Studies on SIRT2 inhibitors showed that while a substituent at the C-6 position was more critical, the C-8 substituent still played a significant role. acs.org For instance, removing a C-8 substituent from a di-substituted chroman-4-one led to a significant drop in potency. acs.org Comparing a 6,8-dichloro analog to a 6,8-dimethyl analog revealed that the methyl-substituted compound had slightly lower activity, but was still significantly more active than an unsubstituted version. acs.org This suggests that a bulky group at C-8 is necessary for significant inhibition. acs.org

In the case of 5-chloro-8-methylchroman-4-amine, the C-8 methyl group would provide steric bulk and increase lipophilicity in that region of the molecule. This could facilitate hydrophobic interactions with a target protein and restrict the conformational flexibility of the molecule, potentially locking it into a bioactive conformation.

Stereochemical Considerations in Chroman-4-amine Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity, as drug targets like enzymes and receptors are themselves chiral. nih.govmhmedical.com The chroman-4-amine scaffold contains a stereocenter at the C-4 position where the amine group is attached. This means the compound can exist as two enantiomers (R and S), which may exhibit different biological activities.

The importance of stereochemistry has been demonstrated in various chroman derivatives. For example, the enantiomers of 6,8-dichloro-2-pentylchroman-4-one showed different potencies as SIRT2 inhibitors, with the (-)-enantiomer being three times more potent than the (+)-enantiomer (IC50 of 1.5 µM vs. 4.5 µM). acs.org Similarly, in studies of lactam-fused chroman analogs targeting serotonin receptors, the stereochemistry at the C-3 position was found to be crucial for the compound's antagonistic properties. doi.org

The differential activity between stereoisomers often arises from their distinct interactions with the chiral binding site of a biological target. nih.gov One enantiomer may fit more snugly or form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) than the other. It is also possible that stereochemistry affects drug transport and metabolism, leading to different concentrations of the active compound at the target site. nih.gov Therefore, for 5-chloro-8-methylchroman-4-amine, it is essential to consider that its R and S enantiomers could have significantly different pharmacological profiles.

Correlation of Electronic and Steric Factors with Observed Activity

The biological activity of a series of related compounds can often be quantitatively correlated with their physicochemical properties, such as electronic and steric parameters. This approach, known as Quantitative Structure-Activity Relationship (QSAR), helps in understanding the underlying mechanisms of action and in designing more potent molecules. nih.govrsc.org

Electronic Factors: The electronic nature of substituents, often quantified by parameters like the Hammett constant, influences the electron distribution in the molecule. For chroman-4-ones, it has been observed that electron-poor compounds, often bearing electron-withdrawing groups like halogens, are generally more potent inhibitors than electron-rich compounds with electron-donating groups. acs.org This suggests that electrostatic interactions are a key component of the binding affinity. However, activity is not solely dependent on electronic properties, indicating a more complex interplay of factors. acs.org

Steric Factors: Steric properties, which relate to the size and shape of the molecule and its substituents, are also critical. nih.gov The need for large substituents at the C-6 and C-8 positions of chroman-4-ones for significant SIRT2 inhibition points to the importance of steric bulk, which may be necessary to achieve effective binding or induce a required conformational change in the target enzyme. acs.org The steric hindrance of amine ligands can be quantified and correlated with their reactivity. researchgate.netscielo.br

Table 2: Key Physicochemical Properties and Their Likely Influence on the Activity of 5-Chloro-8-methylchroman-4-amine This table provides a predictive summary based on general SAR principles for chroman analogs.

| Structural Feature | Physicochemical Factor | Predicted Influence on Biological Activity | Reference |

|---|---|---|---|

| C-5 Chlorine | Electronic (Inductive withdrawal, resonance donation) | Modulates electron density of the aromatic ring, potentially enhancing binding through electrostatic or halogen bonding interactions. | mdpi.comnih.gov |

| C-8 Methyl | Steric (Bulk) & Hydrophobic | Provides necessary bulk for receptor pocket fit, may induce a favorable conformation, and participates in hydrophobic interactions. | acs.orgdiva-portal.org |

| C-4 Amine | Electronic (Basic center) & Stereochemical | Acts as a key interaction point (e.g., protonation, hydrogen bonding). Its stereochemistry (R/S) is critical for selective receptor binding. | researchgate.netnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.